molecular formula C17H18F2N8 B6443493 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640967-71-9

2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

カタログ番号: B6443493
CAS番号: 2640967-71-9
分子量: 372.4 g/mol
InChIキー: MAMLGTBXRQUWDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidine core with three distinct substituents:

  • 2-cyclopropyl group: A small, rigid cyclopropane ring that may enhance binding affinity by reducing steric hindrance compared to bulkier substituents.
  • 4-difluoromethyl group: A bioisostere known to improve metabolic stability and electronic properties relative to non-fluorinated analogs.
  • 6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl): A piperazine-linked pyrazolopyrimidine moiety, likely serving as a pharmacophore for target engagement, particularly in kinase inhibition or nucleotide analog pathways.

特性

IUPAC Name

4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N8/c18-14(19)12-7-13(24-15(23-12)10-1-2-10)26-3-5-27(6-4-26)17-11-8-22-25-16(11)20-9-21-17/h7-10,14H,1-6H2,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMLGTBXRQUWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS No. 2640967-71-9) is a compound featuring a complex structure that incorporates a cyclopropyl group, difluoromethyl moiety, and a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is represented as follows:

PropertyValue
Molecular FormulaC₁₇H₁₈F₂N₈
Molecular Weight372.4 g/mol
CAS Number2640967-71-9

This compound is characterized by its unique structural components that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study highlighted the inhibitory activity of a related compound (designated as 1a ) against various tumor cell lines, including A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were notably low, indicating potent activity:

Cell LineIC50 (µM) for Compound 1aIC50 (µM) for Doxorubicin
A5492.249.20
HepG25.1015.00
MCF-71.748.50
PC-33.0012.00

These results suggest that compounds like 1a can induce apoptosis significantly at low concentrations, with flow cytometric analyses revealing a notable increase in apoptotic cells upon treatment .

The mechanism behind the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of key kinases involved in cell proliferation and survival pathways. For example, recent studies have shown that certain derivatives act as effective epidermal growth factor receptor inhibitors (EGFRIs), with one compound demonstrating an IC50 value of 0.016μM0.016\,\mu M against wild-type EGFR and 0.236μM0.236\,\mu M against the mutant form EGFR T790M .

Structure-Activity Relationships

The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives are crucial for their biological activity. Modifications to the scaffold can significantly affect potency and selectivity against different cancer cell lines. For instance, analogs lacking the pyrazolo[3,4-d]pyrimidine core exhibited diminished anti-proliferative effects, underscoring the importance of this moiety in mediating biological activity .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives and assessed their anticancer activities against various cell lines using MTT assays. The most promising candidates showed IC50 values comparable to established chemotherapeutics.
  • Flow Cytometry Analysis : Further investigations utilized flow cytometry to evaluate apoptosis induction by these compounds, revealing that certain derivatives could trigger significant apoptotic pathways in cancer cells.
  • In Vivo Studies : Although most studies focus on in vitro evaluations, preliminary in vivo assessments are necessary to establish therapeutic efficacy and safety profiles.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds containing pyrazolo[3,4-d]pyrimidine scaffolds exhibit promising anticancer properties. The specific structural features of 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine suggest potential inhibition of cancer cell proliferation through modulation of key signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines

In vitro experiments have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These findings suggest that further exploration into the mechanisms of action could lead to the development of new anticancer therapies.

Antimicrobial Properties

The unique combination of functional groups in this compound may also confer antimicrobial activity. Preliminary studies have shown that similar compounds exhibit effectiveness against bacterial strains, indicating potential for development as an antibiotic.

Case Study: Antibacterial Efficacy

Research published in peer-reviewed journals has highlighted the effectiveness of related pyrazolo[3,4-d]pyrimidine derivatives against resistant bacterial strains, paving the way for future studies involving 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine .

Neurological Applications

The piperazine moiety has been associated with neuroactive properties, suggesting that this compound may influence neurotransmitter systems or possess neuroprotective effects.

Case Study: Neuroprotection

Investigations into similar compounds have revealed potential neuroprotective effects in models of neurodegenerative diseases. This opens avenues for research into the therapeutic potential of 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine in conditions such as Alzheimer’s disease and Parkinson’s disease.

類似化合物との比較

Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives

Key Compounds and Features:

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Substituents: 4-imino and 5-ylamine groups. Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate. Comparison: The imino group may confer reactivity but reduce metabolic stability compared to the difluoromethyl group in the target compound.

(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, )

  • Substituents : Hydrazine at position 3.
  • Synthesis : Forms pyrazole derivatives (e.g., compounds 4 and 5).
  • Comparison : Hydrazine’s nucleophilic nature could limit stability in biological systems, whereas the target compound’s difluoromethyl group offers improved resistance to oxidation .

Table 1: Substituent Effects on Stability and Activity
Compound Position 4 Substituent Key Functional Implications
Target Compound Difluoromethyl Enhanced metabolic stability
Compound 2 () Imino Reactive, potential kinase inhibition
Compound 3 () Hydrazine Prone to derivatization

Piperazine-Linked Heterocyclic Analogues

Key Compounds and Features:

Patent Derivatives ()

  • Substituents : Varied piperazine/piperidine groups (e.g., 7-(piperazin-1-yl), 7-(4-methylpiperazin-1-yl)).
  • Comparison : The target compound’s piperazine-pyrazolopyrimidine linkage mirrors these derivatives, but its cyclopropyl and difluoromethyl groups are unique. Substituents like hydroxyethyl (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) in patent compounds may improve solubility, whereas the target compound’s difluoromethyl balances lipophilicity and stability .

6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()

  • Substituents : Bulky tert-butyl and hydroxyl groups.
  • Comparison : The tert-butyl group may hinder target binding compared to the cyclopropyl group, while the hydroxyl group could increase polarity but reduce blood-brain barrier penetration relative to difluoromethyl .

Table 2: Piperazine/Pyrimidine Derivatives Comparison
Compound Type Key Substituents Pharmacokinetic Implications
Target Compound Cyclopropyl, difluoromethyl Balanced lipophilicity and stability
Patent Compounds Methyl/ethyl/hydroxyethyl-piperazine Tailored solubility and target engagement
Compound tert-butyl, hydroxyl Reduced membrane permeability

Triazolo-Pyridine/Pyrimidine Analogues ()

  • Example : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
  • Comparison : The triazolo-pyridine core differs from pyrazolopyrimidine but shares piperazine linkages. Chlorophenyl variants (e.g., 4-chlorophenyl in ) suggest halogenated substituents for target specificity, analogous to the difluoromethyl group in the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。